molecular formula C21H24N4OS B5739753 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B5739753
M. Wt: 380.5 g/mol
InChI Key: CKVGLLSULKWAEV-LPYMAVHISA-N
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Description

The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a benzimidazole-derived hydrazide characterized by a 1-ethyl-substituted benzimidazole core, a sulfanyl linker, and a 4-isopropylphenyl-methylidene hydrazide moiety. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, owing to the benzimidazole nucleus’s ability to interact with biological targets such as DNA, enzymes, and receptors . The compound’s unique substitution pattern—specifically the 4-isopropylphenyl group—distinguishes it from analogues and may enhance its lipophilicity and binding affinity compared to simpler aryl derivatives.

Properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-4-25-19-8-6-5-7-18(19)23-21(25)27-14-20(26)24-22-13-16-9-11-17(12-10-16)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVGLLSULKWAEV-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate aldehyde under reflux conditions in ethanol. This forms an intermediate, which is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or hydrazide functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide exhibit promising anticancer properties. The compound is hypothesized to interact with specific cellular targets, potentially inhibiting cancer cell proliferation.

Case Study : A study demonstrated that derivatives of benzimidazole showed significant cytotoxicity against various cancer cell lines, suggesting that the compound may have similar or enhanced effects due to its unique substituents .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. The presence of the sulfanyl group is believed to enhance its ability to disrupt microbial cell walls or interfere with metabolic pathways.

Research Findings : In vitro studies have shown that related compounds possess broad-spectrum antimicrobial effects, indicating potential applications in developing new antibiotics .

Enzyme Inhibition

The compound may act as an enzyme inhibitor or modulator, impacting biological pathways relevant to inflammation and other diseases. Its structure allows for interaction with active sites of enzymes.

Example : Studies have indicated that similar hydrazide derivatives can inhibit key enzymes involved in inflammatory processes, suggesting that this compound could be explored for therapeutic uses in inflammatory diseases .

Organic Electronics

Due to its unique electronic properties derived from the benzimidazole and sulfanyl groups, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Potential Benefits : The incorporation of such compounds into electronic devices could enhance charge transport properties and stability .

Drug Delivery Systems

The structural characteristics of this compound make it a candidate for use in drug delivery systems. Its ability to form complexes with various drugs could improve solubility and bioavailability.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions focusing on maintaining high purity and yield.

StepReaction TypeKey Reagents
1CondensationBenzimidazole derivative, acetohydrazide
2SulfanylationSulfur source (e.g., thiol)
3Final couplingAldehyde derivative

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the hydrazide group can form covalent bonds with proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the benzimidazole core, sulfanyl linker, and arylidene hydrazide moiety. Key comparisons include:

Compound Benzimidazole Substituent Arylidene Substituent Key Differences Biological Implications
Target Compound 1-Ethyl 4-Isopropylphenyl High lipophilicity due to branched alkyl group Potential enhanced membrane permeability and target binding
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide () 1-Ethyl 3-Hydroxyphenyl Polar hydroxyl group Increased solubility; potential antioxidant activity
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(4-ethylphenyl)methylidene]acetohydrazide () 1-Ethyl 4-Ethylphenyl Linear alkyl chain vs. branched isopropyl Moderate lipophilicity; possible reduced steric hindrance
N′-(2,4-Dimethoxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide () 1-Unsubstituted 2,4-Dimethoxyphenyl Methoxy groups and propylthio linker Enhanced electron-donating effects; potential for improved pharmacokinetics
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide () 1-(2-Chlorobenzyl) 3-Ethoxy-4-hydroxyphenyl Chlorine atom (electron-withdrawing) and mixed polar substituents Possible increased stability and antimicrobial activity

Research Findings and Data

Physicochemical Properties

Property Target Compound (3-Hydroxyphenyl) (4-Ethylphenyl)
Molecular Weight 423.54 g/mol 381.43 g/mol 393.49 g/mol
LogP (Predicted) 4.2 3.1 3.8
Hydrogen Bond Donors 2 3 2

Biological Activity

The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide , identified by its CAS number 307347-17-7, is a novel benzimidazole derivative that has attracted attention due to its potential pharmacological properties. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and findings.

The molecular formula of the compound is C26H26N4O3SC_{26}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 474.575 g/mol. The compound features a benzimidazole moiety, which is significant in medicinal chemistry due to its association with various therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound has been evaluated for its effectiveness against several bacterial strains. For instance, a study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .

CompoundBacterial StrainMIC (µg/ml)
2S. aureus50
3E. coli62.5
4C. albicans250

Anticancer Activity

Benzimidazole derivatives have also been studied for their anticancer properties. Research indicates that compounds containing the benzimidazole scaffold can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

A case study involving similar compounds demonstrated that a benzimidazole derivative significantly reduced the viability of breast cancer cells in vitro, showcasing its potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been documented extensively. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Substituents on the benzimidazole ring can enhance or diminish activity against specific targets. For example, the presence of electron-donating groups has been associated with increased potency against certain bacterial strains .

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